molecular formula C28H22F5N5O5 B8392664 N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-nitro-2-[tetrahydro-2H-pyran-4-yl(trifluoroacetyl)amino]benzamide

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-nitro-2-[tetrahydro-2H-pyran-4-yl(trifluoroacetyl)amino]benzamide

Cat. No.: B8392664
M. Wt: 603.5 g/mol
InChI Key: BAUJVKACVUUWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-nitro-2-[tetrahydro-2H-pyran-4-yl(trifluoroacetyl)amino]benzamide is a useful research compound. Its molecular formula is C28H22F5N5O5 and its molecular weight is 603.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H22F5N5O5

Molecular Weight

603.5 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-nitro-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C28H22F5N5O5/c29-17-10-16(11-18(30)13-17)9-15-1-4-23-22(12-15)25(36-35-23)34-26(39)21-3-2-20(38(41)42)14-24(21)37(27(40)28(31,32)33)19-5-7-43-8-6-19/h1-4,10-14,19H,5-9H2,(H2,34,35,36,39)

InChI Key

BAUJVKACVUUWGY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N(C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitro-2-[(tetrahydro-pyran-4-yl)-(2,2,2-trifluoro-acetyl)-amino]-benzoic acid (3.62 g, 10 mmol) and oxalyl chloride (3.8 mL, 30 mmol) were stirred in DCM dry (120 mL) and a few drops of dry DMF at room temperature for 2 hours Volatiles were evaporated and the residue dissolved in dry pyridine (50 mL) at 0° C. A solution of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (2 gr, 7.72 mmol) in dry pyridine (20 mL) was added to the cooled reaction mixture under nitrogen atmosphere. The resulting mixture was allowed to react overnight at room temperature, then the solvent removed under reduced pressure. The residue was taken-up with EtOAc and washed with aqueous NaHCO3 sat. sol., water and brine. Organic phase was dried over sodium sulfate and evaporated to dryness. The crude was purified by flash chromatography on silica gel using AcOEt/Hexane 7:3 as the eluant, affording 3.9 g of the title compound.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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